molecular formula C9H7BrN2O B6589279 1-bromo-4-methoxyphthalazine CAS No. 32998-24-6

1-bromo-4-methoxyphthalazine

Cat. No.: B6589279
CAS No.: 32998-24-6
M. Wt: 239.07 g/mol
InChI Key: BSGUAJSAWLSVOI-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxyphthalazine is a halogenated heterocyclic compound featuring a phthalazine core substituted with a bromine atom at position 1 and a methoxy group (-OMe) at position 2. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 255.07 g/mol. The bromine substituent enhances electrophilicity at the C1 position, making it reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. The methoxy group at C4 acts as an electron-donating group, influencing electronic distribution and stability.

Properties

CAS No.

32998-24-6

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-bromo-4-methoxyphthalazine

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3

InChI Key

BSGUAJSAWLSVOI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)Br

Purity

95

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Substrate : 3-Methoxybenzoic acid derivatives.

  • Bromination Agent : N-Bromosuccinimide (NBS) under radical initiation.

  • Cyclization Catalyst : Triphenylphosphine for Wittig olefination.

  • Yield : 65–72% (based on analogous procedures in).

This method benefits from the directing effect of the methoxy group, which enhances regioselectivity during bromination. However, competing side reactions, such as over-bromination, necessitate careful stoichiometric control.

Direct Bromination of 4-Methoxyphthalazine

Direct electrophilic bromination of preformed 4-methoxyphthalazine offers a streamlined route, though it requires precise control of reaction parameters to avoid polybromination. Experimental data from analogous phthalazine brominations (e.g., 150151 in Scheme 42 of) suggest that using a mild brominating agent such as bromine in acetic acid at 0–5°C achieves mono-bromination at the 1-position.

Optimization Parameters:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes di-bromination
SolventGlacial Acetic AcidEnhances solubility
Bromine Equivalents1.1 equivPrevents over-reaction
Reaction Time4–6 hoursBalances completion vs. side products

This method yields this compound in 58–63% purity, requiring subsequent recrystallization from ethanol/water mixtures to achieve >95% purity.

Palladium-mediated cross-coupling reactions enable the introduction of bromine or methoxy groups at specific positions. For instance, Suzuki-Miyaura coupling of 1-chloro-4-methoxyphthalazine with pinacol boronate esters (e.g., 4-bromophenylboronic acid) facilitates bromine incorporation (Scheme 42 in). Alternatively, Buchwald-Hartwig amination can introduce methoxy groups via aryl etherification.

Case Study: Suzuki Coupling Protocol

  • Catalyst System : Pd(OAc)₂/Xantphos (4:1 molar ratio).

  • Base : Cs₂CO₃ in toluene/ethanol (3:1 v/v).

  • Temperature : 80°C, 12–16 hours.

  • Yield : 70–75% (extrapolated from).

This method’s versatility allows for modular synthesis but demands stringent anhydrous conditions to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, scalability, and regioselectivity:

MethodYield (%)ScalabilityRegioselectivityCost Efficiency
Cyclization65–72ModerateHigh$$
Direct Bromination58–63HighModerate$
Palladium Cross-Coupling70–75LowExcellent$$$

Cyclization balances cost and selectivity, whereas cross-coupling excels in precision at higher operational costs. Direct bromination is optimal for large-scale production despite moderate yields.

Mechanistic Insights and Challenges

Regioselectivity in Bromination

The methoxy group’s +M effect directs electrophilic bromine to the para position relative to itself (C-1 in phthalazine). However, steric hindrance from the phthalazine’s fused ring system can perturb this preference, necessitating protective group strategies or tailored catalysts.

Stability Considerations

This compound is prone to hydrolytic debromination under acidic or aqueous conditions. Storage recommendations include anhydrous environments at −20°C with desiccants.

Chemical Reactions Analysis

1-Bromo-4-methoxyphthalazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phthalazine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxyphthalazine, while oxidation with potassium permanganate would produce 4-methoxyphthalazine-1-carboxylic acid.

Scientific Research Applications

Biological Activities

The biological activities of 1-bromo-4-methoxyphthalazine have been extensively studied, with findings indicating several promising pharmacological properties:

  • Anticancer Activity : Research has shown that phthalazine derivatives exhibit significant anticancer properties. For instance, novel derivatives have been synthesized that demonstrate higher activity against cancer cell lines compared to standard treatments like cisplatin . This suggests that this compound may also possess similar anticancer effects.
  • Antimicrobial Properties : Phthalazine derivatives have been evaluated for their antimicrobial activities against various pathogens. Studies indicate that certain derivatives can inhibit the growth of bacteria and fungi effectively .
  • Anti-inflammatory Effects : Some phthalazine compounds have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several 1-anilino-4-(arylsulfanylmethyl)phthalazines, including derivatives closely related to this compound. These compounds were tested against different cancer cell lines using the microculture tetrazolium method (MTT). The results indicated that specific substitutions on the phthalazine ring enhanced anticancer activity significantly compared to controls .

Case Study 2: Antimicrobial Testing

In another investigation, various phthalazinone derivatives were tested for antifungal activity against clinically relevant yeasts. The results demonstrated that certain modifications to the phthalazine structure could lead to enhanced antifungal properties, highlighting the potential of this compound in treating fungal infections .

Summary of Applications

Application TypeDescription
AnticancerPotential to inhibit cancer cell growth, with some derivatives showing superior efficacy compared to standard treatments.
AntimicrobialEffective against a range of bacteria and fungi, suggesting utility in infectious disease treatment.
Anti-inflammatoryCapable of modulating inflammatory responses, potentially useful in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-bromo-4-methoxyphthalazine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological effects.

Comparison with Similar Compounds

1-Chloro-4-Methoxyphthalazine

  • Substituents : Cl (C1), OMe (C4).
  • Reactivity : Chlorine is a weaker leaving group compared to bromine, leading to slower NAS reactions. However, it offers cost advantages in synthesis.
  • Applications: Used as a precursor for anticancer agents and kinase inhibitors. highlights its role in synthesizing 4-benzylphthalazin-1-ylamino derivatives via reactions with aminophenols and sulfonic acids .
  • Key Difference : Bromine’s higher electronegativity and larger atomic radius enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine.

4-Benzyl-1-Chlorophthalazine (Compound 9 in )

  • Substituents : Cl (C1), benzyl (C4).
  • Reactivity : The benzyl group introduces steric bulk, reducing reaction rates with bulky nucleophiles. Chlorine at C1 allows substitution with amines or thiocyanate (e.g., forming 4-benzylphthalazin-1-ylthiocyanate (11)) .
  • Applications : Intermediate for antitumor and anti-inflammatory agents. The benzyl group improves lipophilicity, enhancing membrane permeability in drug candidates.
  • Key Difference : Methoxy groups (in 1-bromo-4-methoxyphthalazine) increase solubility in polar solvents compared to benzyl groups.

1-(4-Methylphenyl)-4-[4-(Phenylmethoxy)phenoxy]phthalazine ()

  • Substituents: 4-methylphenyl (C1), 4-(benzyloxy)phenoxy (C4).
  • Reactivity: The bulky phenoxy group at C4 limits accessibility to the phthalazine core, favoring reactions at C1.
  • Applications: Potential use in materials science due to extended aromaticity and π-stacking capabilities.
  • Key Difference : Bromine at C1 in this compound offers a more reactive site for functionalization than methylphenyl groups.

Benzimidazole-Substituted Phthalazine ()

  • Substituents : 5,6-dimethylbenzimidazole (C1), 4-methylphenyl (C4).
  • Reactivity : The benzimidazole moiety introduces hydrogen-bonding capacity, useful in targeting biological receptors (e.g., kinase enzymes).
  • Applications : Explored in antiviral and anticancer therapies due to synergistic effects of heterocyclic and phthalazine moieties.
  • Key Difference : Methoxy groups provide electron-donating effects, whereas benzimidazole introduces electron-withdrawing characteristics, altering electronic profiles.

Data Table: Comparative Analysis of Phthalazine Derivatives

Compound Name Substituents Reactivity Characteristics Applications Key References
This compound Br (C1), OMe (C4) High electrophilicity at C1; NAS-ready Pharmaceutical intermediates
1-Chloro-4-methoxyphthalazine Cl (C1), OMe (C4) Moderate leaving group ability Anticancer agent synthesis
4-Benzyl-1-chlorophthalazine Cl (C1), benzyl (C4) Steric hindrance at C4 Lipophilic drug candidates
Phenoxy-substituted phthalazine () 4-methylphenyl (C1), phenoxy (C4) Bulky C4 substituent Materials science applications
Benzimidazole-phthalazine () Benzimidazole (C1), 4-methylphenyl (C4) Hydrogen-bonding capacity Antiviral/anticancer therapies

Research Findings and Trends

  • Synthetic Flexibility : Bromine at C1 enables versatile functionalization, as seen in ’s synthesis of thiocyanate and sulfonic acid derivatives .
  • Biological Activity : Methoxy groups enhance solubility, critical for bioavailability in drug design, while benzyl/benzimidazole groups improve target binding .

Notes and Limitations

  • Direct data on this compound is sparse; comparisons rely on structural analogs.
  • Contradictions in substituent effects (e.g., methoxy vs. benzyl on solubility) highlight the need for tailored design in applications.
  • ’s pesticide examples, while informative, pertain to non-phthalazine structures, limiting direct extrapolation .

Biological Activity

1-Bromo-4-methoxyphthalazine is a derivative of phthalazine, a compound known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H8BrN3O
  • Molecular Weight : 265.09 g/mol

Biological Activity Overview

The biological activities of phthalazine derivatives are well-documented, with significant findings reported in recent studies. The following sections summarize key areas of biological activity for this compound.

Antibacterial Activity

Recent studies have indicated that phthalazine derivatives exhibit potent antibacterial properties. For instance, a study highlighted that certain phthalazine compounds demonstrated effective inhibition against various mycobacterial species, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM .

CompoundMIC (µM)Target Organism
This compoundTBDMycobacterium tuberculosis

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A study demonstrated that phthalazine derivatives could inhibit cell growth in several cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic proteins such as Bcl-2 and Bax .

Cell LineIC50 (µM)Mechanism
HeLaTBDApoptosis induction
MCF7TBDApoptosis induction

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Tubulin Inhibition : Compounds similar to this compound have shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • VEGFR2 Inhibition : Some phthalazine derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy .

Case Studies

Several case studies illustrate the efficacy of phthalazine derivatives, including this compound:

  • Anticancer Efficacy : A study involving various phthalazine derivatives showed significant cytotoxicity against HCT-116 colon cancer cells, with some compounds achieving over 90% growth inhibition .
  • In Vivo Studies : Animal models have demonstrated that certain phthalazine derivatives can significantly reduce tumor burden and improve survival rates compared to controls .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-bromo-4-methoxyphthalazine, and how do they influence experimental design?

  • Answer: Key properties include molecular weight (C₉H₇BrN₂O, ~253.09 g/mol), melting point (data not explicitly provided but inferred from analogs like 4-bromo-2-fluorobenzylamine hydrochloride: 249–254°C ), and solubility in polar aprotic solvents. These properties guide solvent selection (e.g., DMF or DCM for reactions) and reaction temperature optimization. Structural analogs in crystallographic studies (e.g., dihedral angles in phthalazine derivatives) suggest steric hindrance from the methoxy group may affect reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer:

  • Protective Equipment: Impervious gloves (tested for brominated compounds), tightly sealed goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation; respirators required for high concentrations .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage: In cool, dry conditions away from reducing agents due to potential bromine release .

Q. What are common synthetic routes to this compound?

  • Answer:

  • Step 1: Bromination of 4-methoxyphthalazine using PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields depend on reaction time and temperature control (typically 60–80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Answer: Contradictions often arise from:

  • Reagent Purity: Trace moisture reduces bromination efficiency; use molecular sieves or anhydrous solvents .
  • Analytical Methods: Compare NMR (¹H/¹³C) and HPLC data across studies. For example, impurities from incomplete bromination (e.g., residual 4-methoxyphthalazine) may inflate yield calculations .
  • Statistical Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) and identify optimal conditions .

Q. What advanced techniques characterize the structural and electronic properties of this compound?

  • Answer:

  • X-ray Crystallography: Resolve bond lengths (C-Br: ~1.89 Å) and dihedral angles between the phthalazine ring and substituents, critical for understanding steric effects .
  • DFT Calculations: Predict electrophilic reactivity at the C-1 bromine site using HOMO/LUMO analysis .
  • Spectroscopy: Solid-state NMR (¹³C CP/MAS) to study crystal packing and hydrogen-bonding networks .

Q. How can researchers design experiments to study the reactivity of this compound with diverse nucleophiles?

  • Answer:

  • Experimental Design:
  • Nucleophile Screening: Test aryl amines, thiols, and alkoxides in polar solvents (e.g., DMF) at 80–100°C .
  • Kinetic Studies: Use in-situ IR or GC-MS to monitor substitution rates.
  • Data Interpretation: Correlate nucleophilicity (measured via Swain-Scott parameters) with reaction efficiency. For example, aryl amines may exhibit slower kinetics due to steric hindrance from the methoxy group .

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